![molecular formula C28H23N7O3S3 B11504461 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11504461.png)
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex heterocyclic compound. It features a triazinoindole core, which is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s structure includes a phenylethyl group, a thiazole ring, and a sulfamoyl group, contributing to its unique chemical and biological properties.
Properties
Molecular Formula |
C28H23N7O3S3 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C28H23N7O3S3/c36-24(30-20-10-12-21(13-11-20)41(37,38)34-27-29-15-17-39-27)18-40-28-31-26-25(32-33-28)22-8-4-5-9-23(22)35(26)16-14-19-6-2-1-3-7-19/h1-13,15,17H,14,16,18H2,(H,29,34)(H,30,36) |
InChI Key |
GIWUDHAEHJNPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC=CS6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves multiple steps. The initial step typically includes the formation of the triazinoindole core through the reaction of isatin with thiocarbohydrazide in glacial acetic acid . Subsequent steps involve the introduction of the phenylethyl group, thiazole ring, and sulfamoyl group through various substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Scientific Research Applications
2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazinoindole core can bind to multiple receptors, modulating their activity. The sulfamoyl group may inhibit enzymes involved in inflammatory pathways, while the thiazole ring can interact with nucleic acids, affecting viral replication . These interactions result in the compound’s diverse biological effects.
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives, such as:
4-Amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: Known for its antimicrobial activity.
1-Aryl-10H-[1,2,4]triazolo[3’,4’3,4][1,2,4]triazino[5,6-b]indoles: Evaluated for their antiviral properties.
Compared to these compounds, 2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide exhibits a broader range of biological activities due to its unique combination of functional groups.
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